molecular formula C9H7ClFN3O B1467476 [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248127-97-0

[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467476
CAS No.: 1248127-97-0
M. Wt: 227.62 g/mol
InChI Key: JCETWYTWTMGVHS-UHFFFAOYSA-N
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Description

Chemical Profile [1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol ( 1248127-97-0) is an organofluorine and organochlorine compound featuring a 1,2,3-triazole core. It has a molecular formula of C 9 H 7 ClFN 3 O and a molecular weight of 227.62 g/mol [ ][ ]. The structure consists of a 2-chloro-4-fluorophenyl group attached to a 1H-1,2,3-triazol-4-yl ring system with a hydroxymethyl substituent [ ]. Research Significance and Potential Applications This compound serves as a key synthetic intermediate, particularly in the construction of more complex molecules for pharmaceutical research. The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse therapeutic potential and utility in click chemistry [ ]. Compounds containing this core structure are extensively investigated for their biological activities. Research into analogous 1,2,3-triazole derivatives has demonstrated promising antinociceptive and anti-inflammatory properties in preclinical models, with mechanisms potentially involving modulation of opioid/KATP pathways and ASICs/TRPV1 channels [ ]. Furthermore, triazole-pyrimidine hybrid compounds have shown significant neuroprotective and anti-neuroinflammatory activities in vitro, inhibiting ER stress and the NF-κB pathway [ ]. Other studies highlight that 1,2,3-triazole-indole hybrids can function as potent inhibitors of cholinesterases and exhibit antioxidant activity, suggesting potential application in managing neurodegenerative conditions [ ]. The structural features of this chemical—specifically the halogenated aryl group and the polar hydroxymethyl group—make it a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery campaigns. Usage Note This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a food additive. All chemicals must be handled by qualified professionals in an appropriate laboratory setting.

Properties

IUPAC Name

[1-(2-chloro-4-fluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCETWYTWTMGVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS No. 111992-04-2) is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug design.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₉H₇ClFN₃O
  • Molecular Weight : 227.62 g/mol
  • CAS Number : 111992-04-2

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of triazole similar to this compound was shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and blocking key signaling pathways such as Notch-AKT. The study reported IC₅₀ values indicating significant cytotoxicity against various breast cancer cell lines (MCF-7, MDA-MB-231) with values ranging from 0.67 to 2.96 μmol/L depending on the treatment duration .

Table 1: Summary of Anticancer Activity

Cell LineIC₅₀ (μmol/L)Treatment Duration
MCF-72.9624 hours
MDA-MB-2310.8048 hours
SK-BR-31.2124 hours

Case Study: Antifungal Activity

A study evaluating the antifungal efficacy of triazole derivatives found that compounds with similar structures exhibited effective growth inhibition against Candida species. The results suggested that modifications to the triazole ring could enhance antifungal potency .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural characteristics. Modifications such as halogen substitutions (e.g., chlorine and fluorine) can significantly affect their interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chlorine substitutionIncreases lipophilicity
Fluorine substitutionEnhances binding affinity
Hydroxymethyl groupImproves solubility and bioavailability

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 133902-66-6 C₉H₈ClN₃O 209.64 4-Cl phenyl Simpler structure; lower molecular weight; used in safety studies .
[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol N/A C₉H₇Cl₂N₃O ~244.08 3,4-diCl phenyl Increased lipophilicity due to additional Cl; potential enhanced bioactivity .
[1-[2,4-Bis(chloranyl)-3-(trifluoromethyl)phenyl]-1,2,3-triazol-4-yl]methanol N/A C₁₀H₆Cl₂F₃N₃O 320.08 2,4-diCl; 3-CF₃ phenyl Strong electron-withdrawing groups; high molecular weight; likely reduced solubility .

Key Observations :

  • The 2-chloro-4-fluoro substitution in the target compound provides moderate electron-withdrawing effects compared to dichloro or trifluoromethyl analogs, balancing reactivity and solubility .
  • Cytotoxicity studies on fluorophenyl triazoles (e.g., IC₅₀ = 45.1 µM for a 3-fluorophenyl analog) suggest substituent position significantly impacts biological activity .
Electron-Donating Substituents
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol N/A C₁₀H₁₀N₃O₂ 204.20 4-OCH₃ phenyl Electron-donating methoxy group; increased solubility in polar solvents .
(1-(3,5-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol N/A C₁₂H₁₄N₃O 220.26 3,5-diCH₃ benzyl Enhanced steric bulk; potential for improved binding selectivity .

Key Observations :

  • Methoxy and methyl groups improve solubility but may reduce metabolic stability compared to halogenated analogs .

Functional Group Modifications at the 4-Position

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Notable Properties
2-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanol N/A C₁₀H₁₀ClN₃O 223.66 Ethanol Longer alkyl chain; higher flexibility; potential for hydrogen bonding .
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one 1271563-43-9 C₁₁H₇ClF₃N₃O 289.64 Trifluoroethanone Ketone group introduces polarity; trifluoromethyl enhances metabolic resistance .

Key Observations :

  • The hydroxymethyl group in the target compound offers a balance between hydrophilicity and synthetic versatility, whereas trifluoroethanone derivatives may exhibit stronger electrophilic character .

Preparation Methods

General Synthetic Strategy

The preparation of [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves two main stages:

This synthetic approach leverages the regioselective "click" reaction between an aryl azide (derived from 2-chloro-4-fluoroaniline derivatives) and propargyl alcohol or its derivatives to yield the target triazolylmethanol compound.

Preparation of the Aryl Azide Intermediate

The starting material, 2-chloro-4-fluoroaniline, is converted into the corresponding aryl azide, which is a critical precursor for the triazole formation.

Typical procedure:

  • Dissolve substituted aniline (e.g., 2-chloro-4-fluoroaniline) and triethylamine in dry N,N-dimethylformamide (DMF).
  • Cool the solution to 0 °C.
  • Add chloroacetyl chloride dropwise over 10 minutes to form the chloroacetamide intermediate.
  • Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional hour.
  • Add sodium azide (NaN3) in one portion to the viscous reaction mixture and stir at room temperature for 12 hours.
  • Quench the reaction by pouring into ice-cold water, filter the precipitated solid, wash with water, and dry.

This method yields the aryl azide intermediate ready for the cycloaddition step.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core step of synthesizing the triazolylmethanol involves the CuAAC reaction between the aryl azide and propargyl alcohol.

Reaction conditions:

  • In an inert argon atmosphere, mix the aryl azide (5.4 mmol), propargyl alcohol (8 mmol), and tert-butanol (t-BuOH, 5 mL).
  • Add an aqueous solution of copper(II) acetate (Cu(OAc)2, 5 mol%, 1 mL).
  • Stir the reaction mixture at room temperature for 18 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, extract the mixture twice with dichloromethane.
  • Wash the combined organic layers with water, dry over sodium sulfate, and purify by silica gel column chromatography using petroleum ether/ethyl acetate (6:4) as eluent.

This process yields 1-substituted-(1,2,3)triazol-4-yl-methanol derivatives, including the target compound with the 2-chloro-4-fluorophenyl substituent.

Alternative Synthetic Routes and Catalysts

Other literature reports use copper sulfate pentahydrate (CuSO4·5H2O) with sodium ascorbate as a reducing agent to generate the active Cu(I) catalyst in situ. This method is often performed in a mixed solvent system of tert-butanol and water (1:1) and may be assisted by microwave irradiation to accelerate the reaction.

Example conditions:

  • Dissolve aryl azide and propargyl alcohol in t-BuOH/H2O (1:1).
  • Add CuSO4·5H2O (0.07 mmol) and sodium ascorbate (0.14 mmol).
  • Stir the mixture at room temperature or irradiate under microwave at 40–45 °C for 1 hour.
  • Remove solvents under vacuum.
  • Purify the crude product by silica gel chromatography using dichloromethane/methanol mixtures as eluents.

This alternative approach offers potential advantages in reaction speed and yield.

Oxidation of Triazolylmethanol to Triazolylcarbaldehyde (Optional Step)

In some synthetic schemes, the hydroxymethyl group of the triazole is oxidized to the corresponding aldehyde.

Typical oxidation procedure:

  • Dissolve the triazolylmethanol in dry acetone and cool to 0 °C.
  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or other suitable oxidant.
  • Stir at 0 °C to room temperature until the reaction completes.
  • Purify the aldehyde product by standard chromatographic methods.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvent Catalyst/Agent Temperature Time Yield (%) Notes
Aryl azide formation 2-chloro-4-fluoroaniline, triethylamine, chloroacetyl chloride, NaN3 DMF None 0 °C to RT 12 h Not specified Precursor for CuAAC
CuAAC cycloaddition Aryl azide, propargyl alcohol t-BuOH Cu(OAc)2 (5 mol%) RT 18 h 52–98 Purification by silica gel chromatography
Alternative CuAAC Aryl azide, propargyl alcohol t-BuOH/H2O (1:1) CuSO4·5H2O + sodium ascorbate RT or 40–45 °C (microwave) 1 h High Microwave-assisted, faster reaction
Oxidation to aldehyde (optional) Triazolylmethanol, PCC or equivalent oxidant Acetone PCC or equivalent 0 °C to RT Variable Not specified Converts hydroxymethyl to formyl group

Research Findings and Notes

  • The CuAAC reaction is highly regioselective, producing exclusively 1,4-disubstituted 1,2,3-triazoles.
  • Use of propargyl alcohol as the alkyne source introduces the hydroxymethyl group directly at the 4-position of the triazole ring.
  • The reaction is tolerant of various substituents on the aryl azide, including electron-withdrawing groups such as chloro and fluoro, which are present in the target compound.
  • Purification by silica gel chromatography using petroleum ether/ethyl acetate or dichloromethane/methanol mixtures is effective in isolating pure products.
  • Microwave-assisted CuAAC can significantly reduce reaction times while maintaining or improving yields.
  • The described methods have been validated with characterization data such as NMR, mass spectrometry, and melting points consistent with the expected structures.

Q & A

Q. What are the optimal synthetic routes for [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol?

Methodological Answer: The synthesis typically employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." This method involves reacting a 2-chloro-4-fluoroaryl azide with a propargyl alcohol derivative under mild conditions (room temperature, aqueous/organic solvent mix). Key considerations:

  • Reagent purity : Use freshly prepared azides to avoid side reactions.
  • Catalyst system : Cu(I) sources like CuSO₄·5H₂O with sodium ascorbate for in situ reduction to Cu(I).
  • Workup : Purification via column chromatography or recrystallization to isolate the triazole product.

For example, analogous triazole derivatives (e.g., [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol) were synthesized using Cu(OAc)₂ as a catalyst in tert-butyl alcohol . Adjust substituents (e.g., chloro/fluoro vs. bromo) to optimize yields.

Q. How is this compound characterized post-synthesis?

Methodological Answer: A multi-technique approach ensures structural confirmation:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify triazole ring protons (δ 7.5–8.5 ppm for aromatic H) and hydroxymethyl group (δ 4.5–5.0 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • Elemental analysis : Validate C, H, N, Cl, and F percentages.
  • FT-IR : Identify O–H stretching (~3200–3600 cm⁻¹) and triazole C=N bands (~1600 cm⁻¹).

For analogous compounds (e.g., [1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl]methanol), NMR and MS data were critical for structural elucidation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., hydrogen bonding, tautomerism). Mitigation strategies:

  • Variable-temperature NMR : Probe conformational changes (e.g., hydroxymethyl group rotation barriers).
  • DFT calculations : Compare experimental ¹³C chemical shifts with computed values (B3LYP/6-311+G(d,p)).
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign connectivity.

For example, triazole derivatives with hydroxymethyl groups exhibited solvent-dependent NMR shifts due to H-bonding, resolved via computational modeling .

Q. What strategies are employed in crystallographic analysis of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement:

  • Crystal growth : Slow evaporation from methanol/dichloromethane (1:1 v/v) .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : Apply SHELXL’s restraints for disordered atoms (e.g., flexible hydroxymethyl group).

Recent SHELX updates (e.g., anisotropic displacement parameters for Cl/F atoms) improve accuracy for halogenated triazoles .

Q. How can bioactivity against cancer cell lines be systematically evaluated?

Methodological Answer:

  • In vitro assays : Test cytotoxicity (e.g., MTT assay) on HeLa, MCF-7, and A549 cells.
  • Dose-response curves : Calculate IC₅₀ values; compare to reference drugs (e.g., doxorubicin).
  • Molecular docking : Target EGFR (PDB: 4HJO) to predict binding modes.

Analogous triazole-chalcone hybrids showed IC₅₀ values of 3.20–5.29 μM against HeLa and MCF-7 cells via EGFR inhibition .

Q. How can derivatives of this compound be designed for improved pharmacokinetic properties?

Methodological Answer:

  • Functional group modifications :
    • Oxidation : Convert –CH₂OH to –COOH for enhanced solubility.
    • Esterification : Mask the hydroxyl group to improve bioavailability.
  • SAR studies : Vary substituents on the phenyl ring (e.g., –CF₃ vs. –OCH₃) to optimize logP.

For example, replacing –CH₂OH with –CH₂NH₂ in similar triazoles increased blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

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